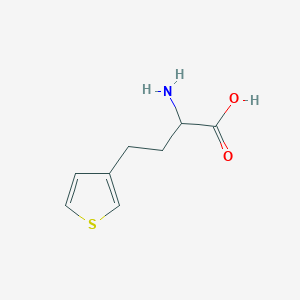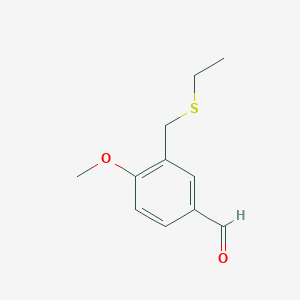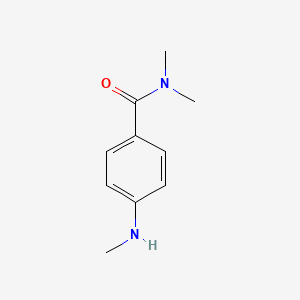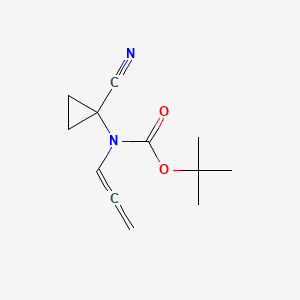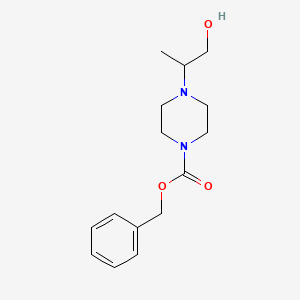
Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a benzyl group and a hydroxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 1-hydroxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl 4-(1-oxopropan-2-yl)piperazine-1-carboxylate.
Reduction: this compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the hydroxypropan-2-yl group can influence its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone
Uniqueness
Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropan-2-yl group differentiates it from other benzyl-substituted piperazines, potentially offering unique interactions with biological targets and different pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-13(11-18)16-7-9-17(10-8-16)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3 |
InChI-Schlüssel |
SVEQIUNALOVVTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


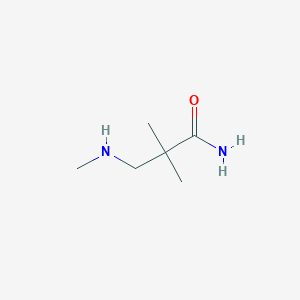

![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
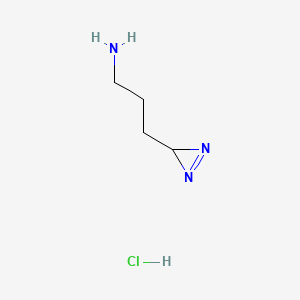
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
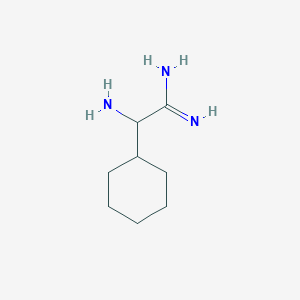
![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
